N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide
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Overview
Description
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. The compound consists of a furan ring, an oxadiazole ring, and a pyridine ring, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The furan ring can be synthesized through the Maillard reaction or other organic synthesis methods involving furfural derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries to obtain furan derivatives from biomass sources. This approach is more sustainable and environmentally friendly compared to traditional methods that rely on petroleum-based feedstocks .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include furanones, hydrazine derivatives, and substituted pyridines, which can be further utilized in various applications .
Scientific Research Applications
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, oxadiazole, and pyridine rings, such as:
- N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide .
Uniqueness
Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes .
Biological Activity
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C13H13N5O3 and a molecular weight of 287.27 g/mol. It contains a furan moiety, an oxadiazole ring, and a methoxypyridine structure, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H13N5O3 |
Molecular Weight | 287.27 g/mol |
CAS Number | 1251543-48-2 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Synthesis of the Furan Derivative : The furan ring is synthesized using methods such as the Paal-Knorr synthesis.
- Formation of the Oxadiazole Ring : This is achieved through cyclodehydration reactions involving hydrazides and carboxylic acids.
- Pyridine Modification : The methoxypyridine component is introduced through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole rings have shown promising results against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition at low concentrations .
In a comparative study involving various synthesized compounds, it was noted that those with electron-withdrawing groups exhibited stronger cytotoxicity than their counterparts. This suggests that the electronic nature of substituents plays a crucial role in enhancing the biological activity of such compounds .
Antiviral Properties
Research has highlighted the potential antiviral activity of oxadiazole-containing compounds against HIV. Specifically, derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing higher potency and favorable resistance profiles compared to existing treatments . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance binding affinity and inhibit viral replication effectively.
Case Studies
-
Study on Cytotoxicity :
A recent investigation assessed the cytotoxic effects of several oxadiazole derivatives on MDA-MB-231 cells. Among the tested compounds, one derivative exhibited an IC50 value of 27.6 μM, indicating strong inhibitory activity on cell proliferation . -
Antiviral Screening :
In another study focusing on NNRTIs, several derivatives were evaluated for their ability to inhibit HIV replication. Compounds demonstrated significant antiviral activity with minimal cytotoxicity to host cells, suggesting their potential as therapeutic agents in HIV treatment .
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-8-7-11(9(2)22-8)14-18-19-15(23-14)17-12(20)10-5-4-6-16-13(10)21-3/h4-7H,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABNXYJPBCRUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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